4,5-Dihydro-2-pentyl-1H-imidazole-1-ethylamine
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Overview
Description
4,5-Dihydro-2-pentyl-1H-imidazole-1-ethylamine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-pentyl-1H-imidazole-1-ethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-pentyl-1H-imidazole-1-ethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different functionalized products.
Substitution: Substitution reactions, especially at the nitrogen atoms, are common and can lead to a variety of substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the imidazole ring .
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
4,5-Dihydro-2-pentyl-1H-imidazole-1-ethylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-pentyl-1H-imidazole-1-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the imidazole ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted imidazoles, such as 4,5-dihydro-2-(phenylmethyl)-1H-imidazole and 4,5-dihydro-2-heptyl-1H-imidazole .
Uniqueness
4,5-Dihydro-2-pentyl-1H-imidazole-1-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents .
Biological Activity
4,5-Dihydro-2-pentyl-1H-imidazole-1-ethylamine is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C10H21N3
- Molecular Weight: 185.30 g/mol
- CAS Number: 33906-22-8
Antitumor Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that related compounds induced apoptosis in cancer cell lines by modulating key apoptotic proteins such as Bax and Bcl-2. For instance, a derivative showed a 68.2% apoptosis rate in HeLa cells compared to 39.6% with the standard drug 5-FU, indicating that imidazole derivatives can selectively target tumor cells while sparing normal cells .
Compound | Apoptosis Rate (%) | Comparison Drug | Apoptosis Rate (%) |
---|---|---|---|
4f | 68.2 | 5-FU | 39.6 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, certain imidazole derivatives showed promising antibacterial activity, suggesting potential applications in treating bacterial infections .
Bacterial Strain | Activity Level (Inhibition Zone) |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | High |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can induce apoptosis by increasing pro-apoptotic factors and decreasing anti-apoptotic factors in cancer cells. Additionally, its structural features allow it to form hydrogen bonds with biological molecules, influencing their function and stability .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of imidazole derivatives for their therapeutic potential:
- Antitumor Studies: A series of imidazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also selectively induced apoptosis in tumor cells .
- Antimicrobial Evaluations: Compounds similar to this compound were tested for antimicrobial efficacy using diffusion methods. The results showed that certain derivatives had significant inhibitory effects against pathogenic bacteria .
- Pharmacological Assessments: A review highlighted the broad pharmacological activities of imidazole derivatives, including anti-inflammatory and analgesic effects, further supporting the potential use of these compounds in drug development .
Properties
CAS No. |
33906-22-8 |
---|---|
Molecular Formula |
C10H21N3 |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(2-pentyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C10H21N3/c1-2-3-4-5-10-12-7-9-13(10)8-6-11/h2-9,11H2,1H3 |
InChI Key |
GTKAMMYWHUBNFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NCCN1CCN |
Origin of Product |
United States |
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